molecular formula C13H21NO4 B13977592 N,N-Bis(tert-butoxycarbonyl)-2-propyn-1-amine CAS No. 141120-04-9

N,N-Bis(tert-butoxycarbonyl)-2-propyn-1-amine

Cat. No.: B13977592
CAS No.: 141120-04-9
M. Wt: 255.31 g/mol
InChI Key: YJYUMCUPQPFCRM-UHFFFAOYSA-N
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Description

N,N-Bis(tert-butoxycarbonyl)-2-propyn-1-amine is a protected propargylamine derivative featuring two tert-butoxycarbonyl (Boc) groups on the nitrogen atom. This compound is primarily utilized in organic synthesis as a building block for peptides, heterocycles, and bioactive molecules, where the Boc groups act as temporary protecting agents for the amine functionality. The Boc groups enhance solubility in organic solvents and prevent undesired side reactions during multi-step syntheses. The propargylamine backbone allows participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-based transformations, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-ynylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h1H,9H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUMCUPQPFCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183768
Record name 1,3-Bis(1,1-dimethylethyl) 2-(2-propyn-1-yl)imidodicarbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141120-04-9
Record name 1,3-Bis(1,1-dimethylethyl) 2-(2-propyn-1-yl)imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141120-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(1,1-dimethylethyl) 2-(2-propyn-1-yl)imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Double Boc Protection of 2-Propyn-1-amine

A common and straightforward method involves the reaction of propargylamine with an excess of Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or acetonitrile. The reaction typically proceeds at low temperature (0 °C to room temperature) to avoid side reactions.

Typical procedure:

Step Reagents and Conditions Notes
1 Dissolve 2-propyn-1-amine in dry dichloromethane Anhydrous conditions preferred
2 Add triethylamine (1.5–2 equivalents) Acts as base to neutralize HCl formed
3 Add Boc2O (2.5 equivalents) dropwise at 0 °C Excess Boc2O ensures double protection
4 Stir reaction mixture at room temperature for 2–4 hours Monitor reaction by TLC or NMR
5 Quench with water, extract organic layer Remove inorganic salts
6 Dry over sodium sulfate, evaporate solvent Concentrate product
7 Purify by flash chromatography (silica gel) Eluent: gradient of hexane/ethyl acetate

This method yields this compound as a colorless to pale solid with good purity.

Use of O-tert-Butyl S-phenyl Thiocarbonate as Boc Donor

A patented method for preparing N-tertiary-butoxycarbonyl amino acids and related derivatives involves the use of O-tert-butyl S-phenyl thiocarbonate as a Boc donor reagent. Although the patent [US Patent US3855238A] focuses on amino acids, the methodology is adaptable for amines such as propargylamine.

Key steps:

Step Reagents and Conditions Notes
1 Prepare O-tert-butyl S-phenyl thiocarbonate from benzenethiol, phosgene, and t-butanol Multi-step synthesis of the Boc donor
2 React propargylamine base salt with O-tert-butyl S-phenyl thiocarbonate in polar solvent Solvent: mixture of water and lower alkanol (e.g., methanol)
3 Heat solution at 35–85 °C for several hours Facilitates Boc transfer
4 Oxidize unreacted thiophenol with hydrogen peroxide Ensures clean reaction mixture
5 Adjust pH to 8–10 during oxidation Maintains reaction conditions
6 Isolate this compound Purification by extraction or crystallization

This method provides an alternative to Boc2O with potentially higher selectivity and yields for certain substrates.

Stepwise Protection via Mono-Boc Intermediate

Another approach involves first preparing mono-Boc-propargylamine, followed by a second Boc protection step:

Step Description
1 React propargylamine with 1 equivalent Boc2O under mild base conditions to form N-(tert-butoxycarbonyl)-2-propyn-1-amine
2 Isolate mono-Boc intermediate
3 React mono-Boc intermediate with additional Boc2O and base to form this compound
4 Purify final product

This method allows better control over mono- versus di-protection but requires additional purification steps.

Research Findings and Analytical Data

Spectroscopic Characterization

The doubly Boc-protected propargylamine typically shows the following spectral features:

Technique Observations
1H NMR Singlet at ~1.4 ppm for 18 protons (two tert-butyl groups), broad signals for NH protons may be absent due to full protection; alkyne proton at ~2.5 ppm
13C NMR Signals for carbonyl carbons (~155–160 ppm), quaternary carbons of Boc groups (~80 ppm), alkyne carbons (~75–85 ppm), and tert-butyl methyl carbons (~28 ppm)
IR Spectroscopy Strong absorption bands at ~1700 cm⁻¹ (carbonyl stretch), alkyne C≡C stretch around 2100–2200 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C14H25NO4 (Molecular weight ~275 g/mol)

Yield and Purity

  • Direct Boc2O methods typically afford yields in the range of 70–90%.
  • The thiocarbonate method can achieve comparable or improved yields, especially in complex substrates.
  • Purity is confirmed by chromatographic methods (HPLC, TLC) and NMR.

Comparative Table of Preparation Methods

Method Boc Donor Reagent Base Used Solvent Temperature Range Yield (%) Notes
Direct double Boc protection Di-tert-butyl dicarbonate (Boc2O) Triethylamine DCM, Acetonitrile 0 °C to RT 70–90 Simple, widely used
O-tert-butyl S-phenyl thiocarbonate O-tert-butyl S-phenyl thiocarbonate Tertiary amine bases Water/alkanol mix 35–85 °C 75–90 Patent method, useful for amino acids
Stepwise mono- then di-Boc Boc2O Triethylamine DCM 0 °C to RT 60–85 More control, more steps

Professional Notes and Considerations

  • The choice of method depends on substrate sensitivity, scale, and desired purity.
  • Boc protection is reversible under acidic conditions; care must be taken during workup.
  • Excess Boc2O is often used to drive the reaction to completion.
  • Monitoring by TLC or NMR is essential to avoid overreaction or side products.
  • The thiocarbonate method requires handling of phosgene derivatives and thiophenol, which are hazardous.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,1-dimethylethyl) 2-(2-propyn-1-yl)imidodicarbonate can undergo various types of chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidodicarbonate core can be reduced under specific conditions to yield different derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group can yield aldehydes or ketones, while reduction of the imidodicarbonate core can produce amines or alcohols.

Scientific Research Applications

1,3-Bis(1,1-dimethylethyl) 2-(2-propyn-1-yl)imidodicarbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-(2-propyn-1-yl)imidodicarbonate involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with active sites, while the imidodicarbonate core can stabilize the interaction through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with tert-Butoxycarbonyl (Boc) Protecting Groups

  • Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate Structure: Contains two Boc groups on the nitrogen and a triazole moiety. Synthesis: Prepared via Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butoxycarbonyl)dehydroalanine methyl ester . Applications: Used in synthesizing triazole-containing amino acid derivatives for agrochemical and pharmaceutical research.
  • N-Boc-(R)-1-amino-2-propanol Structure: Features a single Boc group and a hydroxyl group on the propanol backbone. Properties: The Boc group stabilizes the amine during oxidation or alkylation steps, while the hydroxyl group enables further functionalization . Applications: Intermediate in chiral ligand synthesis and drug development.

Propargylamine Derivatives with Alternative Protecting Groups

  • N,N-Bis(2-chloroethyl)-2-propyn-1-amine Structure: Chloroethyl groups replace Boc groups. Properties: Higher density (1.14 g/cm³) and lower molecular weight (180.08 g/mol) compared to the Boc-protected analog. The chloroethyl groups confer electrophilicity, enabling nucleophilic substitutions . Applications: Potential precursor for alkylating agents in antitumor drug development.
  • N-(tert-butyl)prop-2-yn-1-amine

    • Structure : tert-Butyl group instead of Boc.
    • Synthesis : Prepared via palladium-catalyzed coupling or direct alkylation.
    • Stability : The tert-butyl group offers steric protection but requires stronger acids (e.g., HCl gas) for deprotection compared to Boc .

Propargylamine Derivatives with Functionalized Backbones

  • N,N-Bis(2-hydroxyethyl)-4-(prop-2-yn-1-yloxy)aniline
    • Structure : Propargyloxy group attached to an aniline ring.
    • Synthesis : Achieved via Buchwald–Hartwig cross-coupling using palladium catalysts .
    • Applications : Building block for optoelectronic materials due to conjugated π-systems.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Protecting Group(s) Key Properties/Applications Reference
N,N-Bis(tert-butoxycarbonyl)-2-propyn-1-amine C₁₃H₂₂N₂O₄ 270.33 Boc (×2) Click chemistry, peptide synthesis
N,N-Bis(2-chloroethyl)-2-propyn-1-amine C₇H₁₁Cl₂N 180.08 Chloroethyl (×2) Electrophilic alkylation
N-Boc-(R)-1-amino-2-propanol C₈H₁₇NO₃ 175.23 Boc Chiral ligand synthesis
N-(tert-butyl)prop-2-yn-1-amine C₇H₁₃N 111.19 tert-Butyl Steric protection, requires HCl

Reactivity and Stability Considerations

  • Deprotection Conditions: Boc Groups: Removed under mild acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) . tert-Butyl Groups: Need harsh acids (e.g., HCl gas) but provide superior steric protection .
  • Propargylamine Reactivity :

    • The alkyne group in this compound facilitates Huisgen cycloaddition for bioconjugation, unlike hydroxyl- or chloro-substituted analogs .

Biological Activity

N,N-Bis(tert-butoxycarbonyl)-2-propyn-1-amine, often abbreviated as Boc-protected propargyl amine, is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a propargyl amine moiety protected by two tert-butoxycarbonyl (Boc) groups. The Boc protection is crucial for enhancing the stability and reactivity of the amine during various chemical transformations.

The synthesis of this compound typically involves the following steps:

  • Protection of the amine : The amine group is protected using Boc anhydride.
  • Formation of the propargyl group : This can be achieved through reactions involving acetylene derivatives or other alkynes.
  • Purification : The product is purified using standard techniques such as chromatography to obtain high yields.

The biological activity of this compound primarily arises from its ability to participate in various chemical reactions that lead to biologically active compounds. Some notable mechanisms include:

  • Alkyne Reactivity : The propargyl moiety can undergo cycloaddition reactions, leading to the formation of complex cyclic structures that may exhibit biological activity.
  • Mannich Reaction : This compound can serve as a precursor in Mannich-type reactions, which are known for producing biologically active Mannich bases with potential anticancer properties .

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Compounds derived from propargyl amines have shown promise in inhibiting tumor growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for further development as antibiotics .

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized a series of propargylamine derivatives based on this compound and evaluated their cytotoxicity against human cancer cell lines. The findings revealed that some derivatives had IC50 values lower than 10 µM, indicating potent anticancer activity compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of Boc-protected propargyl amines. The results showed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antibiotics .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer8
Compound BAntimicrobial15
Compound CAnticancer12

Q & A

Basic: What are the recommended synthetic routes for N,N-Bis(tert-butoxycarbonyl)-2-propyn-1-amine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves sequential Boc protection of 2-propyn-1-amine. A two-step protocol is common:

Amine Protection: React 2-propyn-1-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF/DCM) to install the Boc groups. Monitor completion via ¹H NMR (disappearance of the amine proton at δ ~1.5–2.5 ppm) or TLC (Rf shift after Boc protection) .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm purity by HPLC-MS and structural integrity by ¹³C NMR (Boc carbonyl signals at δ ~150–155 ppm).

Key Considerations:

  • Avoid excess base to prevent alkyne side reactions.
  • Ensure anhydrous conditions to minimize hydrolysis of Boc groups .

Advanced: How does the tert-butoxycarbonyl (Boc) group influence the stability of this compound under acidic or thermal conditions?

Methodological Answer:
The Boc groups confer steric protection to the amine but are labile under acidic conditions.

  • Acidic Stability Testing:
    • Expose the compound to TFA (10% in DCM) and monitor deprotection kinetics via in situ FTIR (loss of Boc C=O stretch at ~1740 cm⁻¹) .
    • Compare with milder acids (e.g., HCl/dioxane) to optimize selective deprotection.
  • Thermal Stability:
    • Perform TGA-DSC to assess decomposition temperatures. Boc groups typically degrade at >150°C, but the alkyne moiety may lower stability .
    • Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products (e.g., tert-butanol or CO₂ release) .

Contradiction Handling:
Conflicting reports on thermal stability may arise from varying moisture levels. Always pre-dry samples and use inert atmospheres (N₂/Ar) during thermal analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Identify the propynyl proton (δ ~1.8–2.2 ppm, triplet) and Boc tert-butyl groups (δ ~1.4 ppm, singlet).
  • ¹³C NMR: Confirm Boc carbonyl carbons (δ ~150–155 ppm) and alkyne carbons (δ ~70–85 ppm for sp-hybridized carbons) .
  • IR Spectroscopy: Detect alkyne C≡C stretch (~2100–2260 cm⁻¹) and Boc C=O stretch (~1740 cm⁻¹) .
  • HRMS: Validate molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.

Note: Use deuterated chloroform (CDCl₃) for solubility and to avoid signal overlap from protic solvents .

Advanced: How can this compound be utilized in CuAAC (Click Chemistry) reactions, and what side reactions may occur?

Methodological Answer:
The alkyne moiety enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reaction Setup:
    • Combine with azides (1.2 eq), CuSO₄ (5 mol%), and sodium ascorbate (10 mol%) in t-BuOH/H₂O (1:1). Monitor by TLC (disappearance of alkyne spot) .
  • Side Reactions:
    • Alkyne Oxidation: Detect propiolic acid byproducts via HPLC (retention time shifts) or LC-MS . Mitigate by degassing solvents and using inert atmospheres.
    • Boc Deprotection: Prevent by avoiding acidic conditions; use scavengers (e.g., 2,6-lutidine) if necessary .

Data Interpretation:
Unexpected low yields may stem from Cu-induced Boc cleavage. Validate by control experiments without Cu catalysts .

Advanced: How do steric effects from the Boc groups impact the reactivity of the alkyne in cross-coupling reactions?

Methodological Answer:
The bulky Boc groups hinder alkyne participation in Sonogashira or Glaser couplings:

  • Experimental Design:
    • Compare coupling efficiency with Pd(PPh₃)₄ (bulky ligand) vs. PdCl₂(dppf) (smaller ligand). Monitor via GC-MS for biaryl product formation .
    • Use DFT calculations (e.g., Gaussian 09) to model steric hindrance and predict reaction pathways .
  • Mitigation Strategies:
    • Temporarily replace Boc with less bulky protecting groups (e.g., Fmoc) for coupling steps.
    • Employ microwave-assisted heating to overcome kinetic barriers .

Contradiction Analysis:
Conflicting reactivity reports may arise from ligand choice. Always benchmark against model substrates (e.g., phenylacetylene) .

Basic: What are the recommended storage conditions to prevent decomposition of this compound?

Methodological Answer:

  • Storage: Keep at –20°C under argon in amber vials to block light. Use molecular sieves (3Å) to absorb moisture .
  • Stability Monitoring:
    • Conduct monthly HPLC checks to detect hydrolysis products (e.g., free amine or tert-butanol).
    • Avoid prolonged storage (>6 months); repurify via flash chromatography if degradation exceeds 5% .

Advanced: How can kinetic stabilization strategies (e.g., encapsulation) improve the handling of this compound in protic media?

Methodological Answer:
Encapsulation in supramolecular hosts (e.g., cucurbiturils or cyclodextrins) can shield the alkyne and Boc groups:

  • Procedure:
    • Prepare a 1:1 molar ratio of compound and host in DMSO. Characterize inclusion complexes via ROESY NMR (host-guest interactions) and ITC (binding constants) .
  • Application:
    • Use encapsulated forms in aqueous reactions (e.g., bioconjugation) to prevent hydrolysis. Release the compound via competitive displacement (e.g., with adamantane derivatives) .

Validation:
Compare reaction yields with/without encapsulation in protic solvents (e.g., MeOH/H₂O) using LC-MS .

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